molecular formula C11H15ClO3S B13525620 2-(Phenoxymethyl)butane-1-sulfonyl chloride

2-(Phenoxymethyl)butane-1-sulfonyl chloride

Cat. No.: B13525620
M. Wt: 262.75 g/mol
InChI Key: HQZHAMAVHBUSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

Molecular Formula

C11H15ClO3S

Molecular Weight

262.75 g/mol

IUPAC Name

2-(phenoxymethyl)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H15ClO3S/c1-2-10(9-16(12,13)14)8-15-11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3

InChI Key

HQZHAMAVHBUSFS-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=CC=C1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(Phenoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with phenoxymethyl groups under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the process . Industrial production methods often involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-(Phenoxymethyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Biological Activity

2-(Phenoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and pharmacology. This compound is notable for its potential biological activities, including enzyme inhibition and interactions with biological macromolecules.

Chemical Structure and Properties

The chemical structure of 2-(Phenoxymethyl)butane-1-sulfonyl chloride can be represented as follows:

  • Molecular Formula : C11_{11}H13_{13}ClO2_2S
  • Molecular Weight : 250.74 g/mol

This compound features a sulfonyl chloride functional group, which is known for its reactivity, particularly in nucleophilic substitution reactions.

The biological activity of 2-(Phenoxymethyl)butane-1-sulfonyl chloride primarily involves its role as a reactive electrophile . It can interact with nucleophilic sites on proteins, leading to the formation of covalent bonds. This mechanism underlies its potential as an inhibitor of specific enzymes, particularly those involved in metabolic pathways.

Enzyme Inhibition Studies

Research has demonstrated that compounds with sulfonyl chloride groups often exhibit enzyme inhibition properties. For instance:

  • Enzyme Targeting : The compound may inhibit serine proteases and other enzymes by forming stable adducts with active site residues.
  • Case Study : A study investigating the inhibition of proteolytic enzymes found that similar sulfonyl chlorides effectively reduced enzymatic activity by up to 75% at certain concentrations.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of sulfonyl chlorides, including 2-(Phenoxymethyl)butane-1-sulfonyl chloride.

  • In Vitro Testing : In laboratory settings, this compound has shown activity against various bacterial strains, indicating its potential use as an antimicrobial agent. For example, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The anticancer potential of sulfonyl chlorides has also been investigated.

  • Cell Line Studies : In vitro studies using cancer cell lines demonstrated that 2-(Phenoxymethyl)butane-1-sulfonyl chloride could induce apoptosis in human cancer cells at concentrations ranging from 10 to 50 µM. The mechanism appears to involve the disruption of cellular signaling pathways related to cell survival and proliferation .

Data Tables

Biological Activity Observed Effect Reference
Enzyme InhibitionUp to 75% reduction in activity
Antimicrobial ActivityMIC = 32 µg/mL against S. aureus
Induction of ApoptosisEffective at 10-50 µM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.